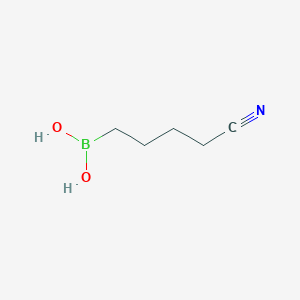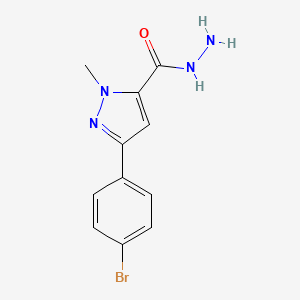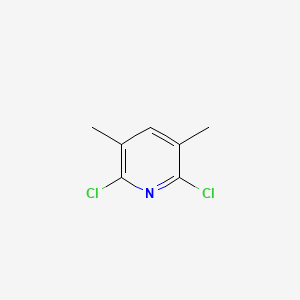
2,6-Dichloro-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the reactive chlorine gas and prevent any hazardous incidents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 3,5-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,6-diamino-3,5-dimethylpyridine or 2,6-dithiomethyl-3,5-dimethylpyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3,5-dimethylpyridine.
Applications De Recherche Scientifique
2,6-Dichloro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: Lacks the methyl groups, making it less sterically hindered.
3,5-Dimethylpyridine:
2,6-Dimethylpyridine: Lacks both chlorine atoms, resulting in different chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylpyridine is unique due to the combined presence of chlorine atoms and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions that are not possible with its simpler analogs.
Propriétés
Numéro CAS |
125849-95-8 |
|---|---|
Formule moléculaire |
C7H7Cl2N |
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
2,6-dichloro-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 |
Clé InChI |
NMGFMONRUGNOID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


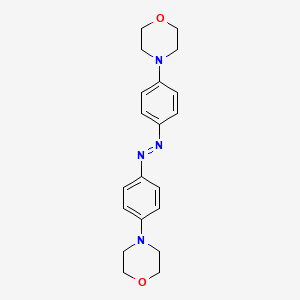
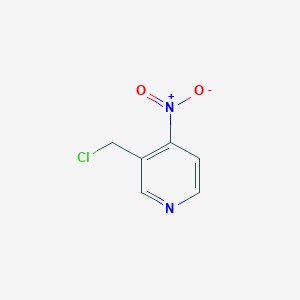
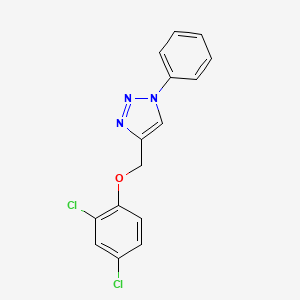
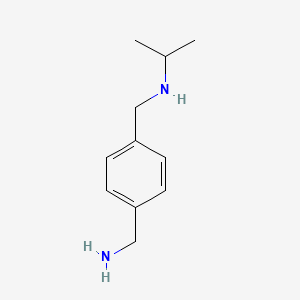
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
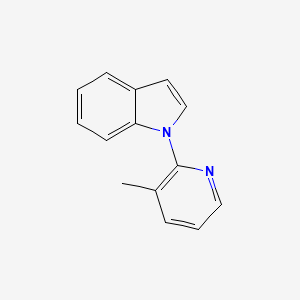

![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
